3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI)

Stereochemistry NMR spectroscopy Structural elucidation

3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI) (CAS 104076-25-7), commonly named (Z)-4-amino-3-ethylpent-3-en-2-one, is a β-enaminone (C7H13NO, MW 127.18 g/mol) featuring a conjugated N–C=C–C=O system with a defined (Z)-geometry. β-Enaminones are versatile capto-dative ethylenes whose reactivity—governed by π-electron delocalization, hydrogen bonding, and tautomerism—makes them valuable intermediates for synthesizing heterocycles (e.g., pyridines, pyrimidines, pyrroles) and ligands for metal complexes.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 104076-25-7
Cat. No. B009372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI)
CAS104076-25-7
Synonyms3-Penten-2-one, 4-amino-3-ethyl-, (3Z)- (9CI)
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCCC(=C(C)N)C(=O)C
InChIInChI=1S/C7H13NO/c1-4-7(5(2)8)6(3)9/h4,8H2,1-3H3/b7-5-
InChIKeyXUXMUXDYSNKLKI-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI) (CAS 104076-25-7): A Stereo-Defined β-Enaminone Building Block for Heterocyclic Synthesis and Coordination Chemistry


3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI) (CAS 104076-25-7), commonly named (Z)-4-amino-3-ethylpent-3-en-2-one, is a β-enaminone (C7H13NO, MW 127.18 g/mol) featuring a conjugated N–C=C–C=O system with a defined (Z)-geometry . β-Enaminones are versatile capto-dative ethylenes whose reactivity—governed by π-electron delocalization, hydrogen bonding, and tautomerism—makes them valuable intermediates for synthesizing heterocycles (e.g., pyridines, pyrimidines, pyrroles) and ligands for metal complexes [1]. The 3-ethyl substitution and (Z)-configuration of this compound distinguish it from the parent 4-amino-3-penten-2-one (APO) and N-alkyl analogs, offering altered steric and electronic properties that can influence reaction selectivity and product outcomes.

Why Generic β-Enaminone Substitution Fails: Stereochemical and Substituent-Driven Variability in 3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI)


β-Enaminones are not interchangeable commodities; minor structural changes profoundly alter their reactivity and stability. The acid-catalyzed hydrolysis of enaminones is extremely sensitive to differences in the 1,3-dicarbonyl precursor structure, with rate constants varying by orders of magnitude depending on substituents [1]. The (Z)- versus (E)-geometry of the enamine double bond dictates conformational preferences and intramolecular hydrogen bond patterns, directly affecting nucleophilic and electrophilic reactivity [2]. For 3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI), the 3-ethyl group introduces steric bulk that distinguishes it from unsubstituted 4-amino-3-penten-2-one (APO, CAS 1118-66-7), while the (Z)-configuration differentiates it from (E)-isomers and N-ethylamino analogs (e.g., CAS 50967-59-4). These differences mean that substituting a generic enaminone without verifying the exact stereochemistry and substitution pattern risks unpredictable reaction outcomes, altered product profiles, and failed synthetic campaigns. The evidence below quantifies these distinctions.

Quantitative Differentiation Evidence: 3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI) vs. Closest Analogs


(Z)-Stereochemistry Confirmed by ¹H and ¹³C NMR: Distinguishing the Target from (E)-Isomers and N-Alkyl Analogs

The (Z)-configuration of 3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI) is definitively established by ¹H and ¹³C NMR spectroscopy (in CDCl₃) [1]. The (Z)-isomer is characterized by a specific InChI string (InChI=1S/C7H13NO/c1-4-7(5(2)8)6(3)9/h4,8H2,1-3H3/b7-5-) that encodes the stereochemistry at the enamine double bond [1]. In contrast, the (E)-4-(ethylamino)pent-3-en-2-one isomer (CAS 50967-59-4) and N-ethylamino analog (Z)-4-(ethylamino)-3-penten-2-one (CAS 78994-41-9) exhibit different NMR chemical shifts and coupling patterns, enabling unambiguous identity verification . Misidentification of the isomer can lead to failed synthetic applications where stereochemistry dictates reactivity.

Stereochemistry NMR spectroscopy Structural elucidation

Hydrolytic Stability: How 3-Ethyl Substitution Modulates Enaminone Degradation Kinetics Relative to Unsubstituted APO

Enaminone hydrolysis rates are exquisitely sensitive to the structure of the dicarbonyl precursor. A structure–stability relationship study demonstrated that enaminone acid-catalyzed degradation rates correlate with the pKa of the parent 1,3-dicarbonyl compound; electron-donating alkyl substituents on the dicarbonyl framework reduce the rate of hydrolysis by decreasing the electrophilicity of the vinyl carbon [1]. The 3-ethyl substitution on the target compound is expected to modestly stabilize it toward hydrolysis compared to unsubstituted 4-amino-3-penten-2-one (APO, CAS 1118-66-7), which lacks this alkyl group. Quantitative hydrolysis data for unsubstituted APO and its N-methyl analog are available [2], providing a class-based benchmark for predicting the target's stability advantage.

Hydrolysis kinetics Stability Prodrug design

Synthetic Utility: N-Unsubstituted 4-Amino Group Enables Direct Heterocycle Annulation Without Deprotection

The target compound bears a free primary amino group (4-NH₂), unlike N-ethylamino analogs (CAS 50967-59-4, CAS 78994-41-9) which carry N-alkyl substituents . This structural feature is critical for synthetic applications: the unsubstituted amino group can directly participate in cyclocondensation reactions with dielectrophiles to form pyrroles, pyridines, and pyrimidines without requiring a deprotection step [1]. By contrast, N-alkyl enaminones must first undergo N-dealkylation (often low-yielding) to access the same heterocyclic scaffolds. The 4-amino-3-penten-2-one framework has been explicitly used as a building block for heterocycle synthesis via reactions with diazonium ions and other electrophiles [2].

Heterocyclic synthesis Enaminone reactivity Annulation

Computed Physicochemical Properties: Density, Boiling Point, and LogP Differentiate the Target from Lower-Molecular-Weight APO

3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI) has a computed density of 0.9±0.1 g/cm³, boiling point of 213.5±23.0 °C (at 760 mmHg), flash point of 82.9±22.6 °C, and LogP of 0.94 . These values differ substantially from the parent compound 4-amino-3-penten-2-one (CAS 1118-66-7; C5H9NO, MW 99.13 g/mol, bp ~130–131 °C) [1], reflecting the impact of the 3-ethyl group on molecular weight (+28 Da), boiling point (~+83 °C), and lipophilicity (LogP increase). These property differences directly affect purification method selection (distillation vs. chromatography), solvent compatibility for reactions, and storage conditions.

Physicochemical properties Purification Formulation

Intramolecular Hydrogen Bond Strength: N–H···O Resonance-Assisted Hydrogen Bond Influences Reactivity and Tautomerism

β-Enaminones like 4-amino-3-penten-2-one (APO) engage in N–H···O intramolecular hydrogen bonds assisted by π-resonance, with hydrogen bond strengths quantifiable by DFT calculations [1]. Substitution at the 3-position with an ethyl group (as in the target compound) alters the electron density distribution in the conjugated system, modulating the hydrogen bond strength and the keto-enamine/keto-imine tautomeric equilibrium compared to unsubstituted APO [2]. These differences influence the compound's reactivity toward electrophiles and its coordination behavior with metal ions, which is critical for applications in catalysis and materials science.

Hydrogen bonding Tautomerism DFT calculations

Optimal Application Scenarios for 3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI) (CAS 104076-25-7) Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Trisubstituted Pyridines and Pyrimidines via (Z)-Enaminone Cyclocondensation

The defined (Z)-geometry of the target enaminone, confirmed by NMR and InChI data [1], makes it an ideal substrate for stereoretentive cyclocondensation reactions with 1,3-dielectrophiles. The (Z)-configuration positions the amino and carbonyl groups in a spatial arrangement that favors six-membered ring closure to yield specific pyridine or pyrimidine regioisomers. This stereochemical fidelity cannot be guaranteed with (E)-isomers or stereochemically undefined enaminone mixtures, where competing reaction pathways lead to product mixtures requiring difficult separations.

Metal Complexation Studies Requiring a Primary Amine β-Enaminone Ligand with Enhanced Lipophilicity

The free 4-NH₂ group enables the compound to act as a neutral or anionic bidentate ligand for transition metals (Cu, Ni, Zn), forming stable chelate complexes [1]. The 3-ethyl substituent increases lipophilicity (LogP 0.94 vs. ~0.4 for APO) , improving solubility in organic solvents and facilitating the isolation of metal complexes by extraction or chromatography. This property is particularly valuable for preparing homogeneous catalysts where ligand solubility in the reaction medium is critical.

Moisture-Sensitive Reaction Sequences Requiring Predictable Enaminone Hydrolysis Rates

The class-level understanding of enaminone hydrolysis kinetics indicates that 3-alkyl substitution slows acid-catalyzed degradation relative to unsubstituted APO [1]. The target compound is therefore a better choice than APO for multi-step synthetic sequences involving aqueous workups or acidic conditions, where premature enaminone hydrolysis would compromise yield. The higher boiling point (213.5 °C) also permits higher-temperature reactions without azeotropic solvent loss.

Building Block for Enaminone-Derived Heterocyclic Libraries in Medicinal Chemistry

The combination of a free amino group (enabling direct annulation without deprotection) [1] and the 3-ethyl substituent (introducing structural diversity) makes this compound a strategic choice for generating diverse heterocyclic compound libraries. Compared to the parent APO, which yields simpler scaffolds, the 3-ethyl group increases molecular complexity in a single step, accelerating SAR exploration in drug discovery programs targeting kinases, GPCRs, or ion channels.

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